Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate

Catalog No.
S686701
CAS No.
3845-64-5
M.F
C14H22N2O6S
M. Wt
346,39 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(...

CAS Number

3845-64-5

Product Name

Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate

Molecular Formula

C14H22N2O6S

Molecular Weight

346,39 g/mole

InChI

InChI=1S/C14H22N2O6S/c1-14(2,3)21-13(20)15-9(7-8-23-4)12(19)22-16-10(17)5-6-11(16)18/h9H,5-8H2,1-4H3,(H,15,20)

InChI Key

PCZJWSPKNYONIM-VIFPVBQESA-N

SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)ON1C(=O)CCC1=O

Synonyms

Boc-Met-OSu;3845-64-5;Boc-L-methioninehydroxysuccinimideester;C14H22N2O6S;TBM-NHS;15461_ALDRICH;SCHEMBL8614577;15461_FLUKA;MolPort-003-926-807;ZINC1579824;4979AB;AKOS016003076;Boc-L-methioninehydeoxysuccinimideester;N-Boc-L-methionineN-SuccinimidylEster;AK-81135;KB-281503;B3433;FT-0698357;LT00645688;ST24030210;N-(tert-Butoxycarbonyl)-L-methionineN-SuccinimidylEster;2,5-Dioxo-1-pyrrolidinylN-{[(2-methyl-2-propanyl)oxy]carbonyl}methioninate

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)ON1C(=O)CCC1=O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)ON1C(=O)CCC1=O

SMTB is a chiral molecule containing a succinimide ring linked to an amino acid derivative. The (S) configuration indicates the stereochemistry at the second carbon atom. While the specific origin of SMTB is unclear, compounds with similar structures are often synthesized for use in peptide chemistry.


Molecular Structure Analysis

The key features of SMTB's structure include:

  • Succinimide ring: A four-membered cyclicimide formed from aspartic acid. This ring is known for its reactivity towards amines.
  • (S)-configured α-amino acid: The presence of a protected (tert-butoxycarbonyl or Boc) amine group suggests it might be a derivative of an amino acid like cysteine, with a methylthio (-SCH3) group on the fourth carbon. The (S) configuration refers to the spatial arrangement of substituents around the central carbon atom.
  • Ester linkage: The carbonyl group (C=O) linked to the oxygen atom connects the succinimide ring to the amino acid derivative.

Chemical Reactions Analysis

The most relevant chemical reaction for SMTB is likely its participation in peptide synthesis. The succinimide ring is known to react with primary amines (present in amino acids) to form amide bonds, a key linkage in peptides.

A generalized reaction scheme for this process is:

SMTB + H2N-R → Succinimide byproduct + R-CO-NH-CH(R')-COOH (where R and R' are amino acid side chains)


Physical And Chemical Properties Analysis

Data on SMTB's specific physical and chemical properties like melting point, boiling point, and solubility is not readily available in scientific databases.

As mentioned earlier, SMTB's primary function is likely related to its role in peptide synthesis. The succinimide ring acts as an activator, facilitating the formation of amide bonds between itself and the amine group of another amino acid. Once the amide bond forms, the succinimide ring detaches, leaving the peptide chain intact.

  • Succinimide rings can be mildly irritating [].
  • Organic compounds containing sulfur (like the methylthio group) may have a foul odor and require proper ventilation during handling [].

XLogP3

1

Other CAS

3845-64-5

Dates

Modify: 2023-08-15

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